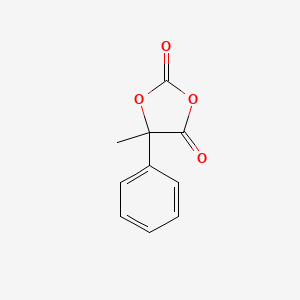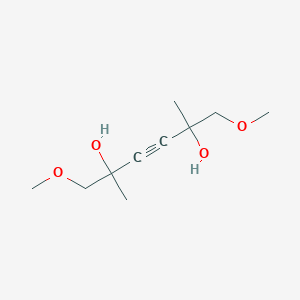
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- is an organic compound with the molecular formula C10H18O4 It is a derivative of 3-hexyne-2,5-diol, featuring additional methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- can be synthesized through the ethynylation of acetylene with acetaldehyde, followed by the addition of methoxy groups. The reaction typically involves the use of catalysts such as palladium or nickel to facilitate the addition of acetylene to acetaldehyde, forming the hexyne-diol backbone. The subsequent methoxylation step can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the continuous addition of acetylene and acetaldehyde in a controlled environment, followed by methoxylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium or nickel catalysts is commonly employed.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may modulate signaling pathways by interacting with specific receptors, leading to downstream effects such as reduced inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-hexyne-2,5-diol: A closely related compound with similar chemical properties but lacking the methoxy groups.
Tetramethylbutynediol: Another similar compound used in various industrial applications.
Uniqueness
3-Hexyne-2,5-diol, 1,6-dimethoxy-2,5-dimethyl- is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
50561-11-0 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1,6-dimethoxy-2,5-dimethylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C10H18O4/c1-9(11,7-13-3)5-6-10(2,12)8-14-4/h11-12H,7-8H2,1-4H3 |
InChI Key |
OXUIZAMLTZDJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(C#CC(C)(COC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


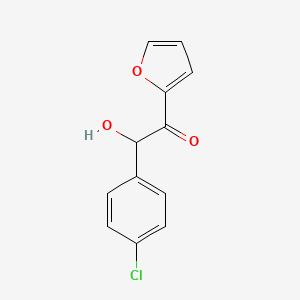
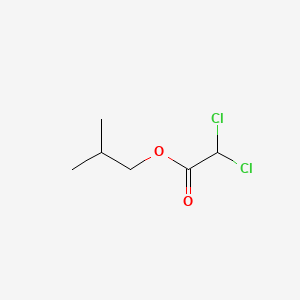
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
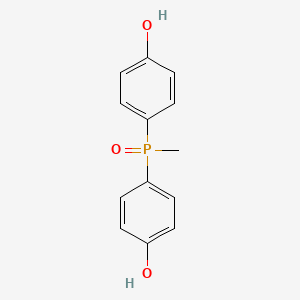
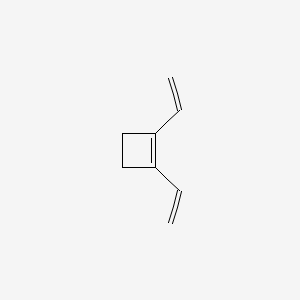
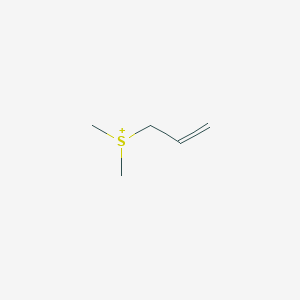

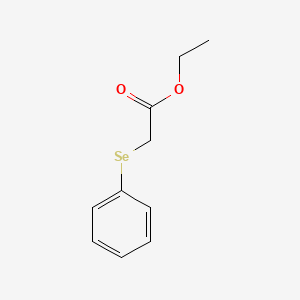
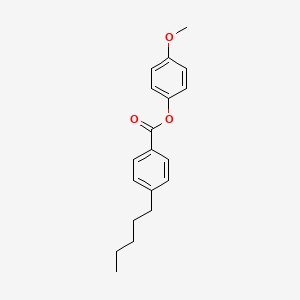
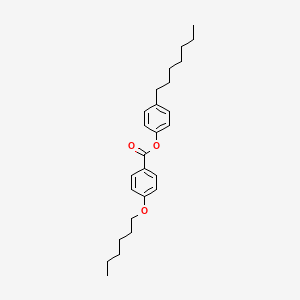
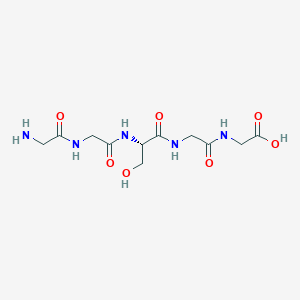
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
